molecular formula C12H24O4P- B14547699 2-Ethylhexyl (3-oxobutyl)phosphonate CAS No. 62277-82-1

2-Ethylhexyl (3-oxobutyl)phosphonate

Cat. No.: B14547699
CAS No.: 62277-82-1
M. Wt: 263.29 g/mol
InChI Key: DHEQTHBKBDREHQ-UHFFFAOYSA-M
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Description

2-Ethylhexyl (3-oxobutyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-ethylhexyl and a 3-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (3-oxobutyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 2-ethylhexanol with 3-oxobutylphosphonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (3-oxobutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl (3-oxobutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (3-oxobutyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of osteoporosis treatment, it may inhibit bone resorption by osteoclasts, thereby promoting bone formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl (2-ethylhexyl)phosphonate
  • Diethyl (2-oxobutyl)phosphonate
  • Bisphosphonates (e.g., alendronate, risedronate)

Uniqueness

2-Ethylhexyl (3-oxobutyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

62277-82-1

Molecular Formula

C12H24O4P-

Molecular Weight

263.29 g/mol

IUPAC Name

2-ethylhexoxy(3-oxobutyl)phosphinate

InChI

InChI=1S/C12H25O4P/c1-4-6-7-12(5-2)10-16-17(14,15)9-8-11(3)13/h12H,4-10H2,1-3H3,(H,14,15)/p-1

InChI Key

DHEQTHBKBDREHQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)(CCC(=O)C)[O-]

Origin of Product

United States

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